This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is specifically categorized as a quinoline derivative, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound's CAS number is 957033-29-3, indicating its unique identity in chemical databases. It is commercially available from various suppliers for research purposes .
The synthesis of (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several key steps:
The molecular formula of (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is , with a molecular weight of approximately 240.26 g/mol.
Using techniques like NMR spectroscopy and X-ray crystallography can provide insights into the precise three-dimensional arrangement of atoms in this compound .
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The mechanism of action for (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid primarily involves interactions with specific biological targets such as receptors or enzymes:
Understanding these interactions requires detailed studies using techniques such as radioligand binding assays or enzyme kinetics .
These properties are critical for predicting the compound's behavior in biological environments and its suitability for various applications.
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry .
The compound is systematically named as (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. This nomenclature encodes critical stereochemical information:
The compound’s chemical composition and mass are unambiguously defined as follows:
Table 1: Molecular Formula and Weight Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Exact Mass | 240.0899 g/mol |
| Monoisotopic Mass | 240.0899 Da |
| Molecular Weight | 240.26 g/mol |
The molecular formula accounts for:
The compound is uniquely indexed in chemical databases under the following identifiers:
Table 2: Registry Numbers and Synonyms
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 957033-29-3 |
| MDL Number | MFCD07363450 |
| Common Synonyms | (3aR,4S,9bS)-6-Cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid; 3H-Cyclopenta[c]quinoline-4-carboxylic acid, 6-cyano-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)- |
The CAS number 957033-29-3 is universally recognized for sourcing and regulatory compliance. Alternate designations (e.g., CBNumber CB1235094) further facilitate database searches [1] [2] [3].
The SMILES (Simplified Molecular-Input Line-Entry System) notation encodes the compound’s connectivity and stereochemistry:
O=C([C@H]1NC2=C(C=CC=C2C#N)[C@]3([H])[C@@]1([H])CC=C3)O Key features include:
@ and @@ symbols specify R or S configurations at C3a, C4, and C9b. NC2=C(C=CC=C2C#N)) is linked to the cyclopentane ring ([C@]3([H])[C@@]1([H])CC=C3). C#N (cyano) and O=C(...)O (carboxylic acid). 3D conformational analysis reveals:
Experimental crystallographic data remains limited in public databases, though predicted properties suggest:
Table 3: Predicted Solid-State Properties
| Parameter | Value | Method |
|---|---|---|
| Density | 1.37 ± 0.1 g/cm³ | Computational Prediction |
| Boiling Point | 457.1 ± 45.0 °C | Predicted (EPI Suite) |
| pKa (carboxylic acid) | 3.97 ± 0.20 | ChemAxon Prediction |
Hydrogen bonding is dominated by the carboxylic acid group:
Research Gap: Single-crystal X-ray diffraction data would clarify hydrogen-bonding motifs (e.g., R₂²(8) dimers) and unit cell parameters [3] [7].
This structural characterization provides the foundation for synthetic applications and computational modeling. Future studies should prioritize experimental crystallography to validate predicted properties.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: